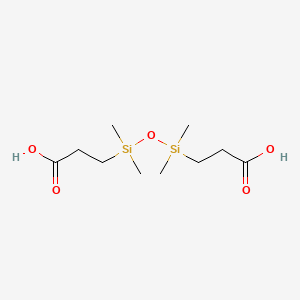
Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid is a silicon-containing organic compound with the molecular formula C10H22O5Si2. It is characterized by the presence of carboxyethyl and dimethylsilyl groups attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid typically involves the reaction of dimethylsilyl compounds with carboxyethyl derivatives under controlled conditions. One common method includes the use of silylating agents to introduce the dimethylsilyl groups onto the carboxyethyl moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to alcohols or other reduced forms.
Substitution: The silyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of new silyl derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in the study of silicon’s effects on biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in biomedical materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid involves its interaction with molecular targets through its functional groups. The carboxyethyl group can participate in hydrogen bonding and ionic interactions, while the silyl groups can engage in covalent bonding with other silicon-containing compounds. These interactions can influence various molecular pathways and processes, making the compound useful in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]butanoic acid
- 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]pentanoic acid
- 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]hexanoic acid
Uniqueness
Compared to similar compounds, 3-[(2-Carboxyethyl-dimethyl-silyl)oxy-dimethyl-silyl]propanoic acid is unique due to its specific chain length and the presence of both carboxyethyl and dimethylsilyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
4608-02-0 |
|---|---|
Fórmula molecular |
C10H22O5Si2 |
Peso molecular |
278.45 g/mol |
Nombre IUPAC |
3-[[2-carboxyethyl(dimethyl)silyl]oxy-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C10H22O5Si2/c1-16(2,7-5-9(11)12)15-17(3,4)8-6-10(13)14/h5-8H2,1-4H3,(H,11,12)(H,13,14) |
Clave InChI |
DTPJJCQDHGWTNX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC(=O)O)O[Si](C)(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















